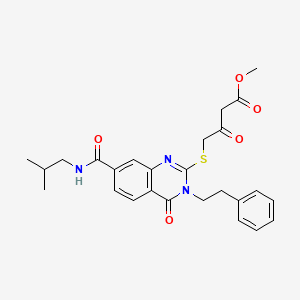

![molecular formula C18H15N5O B2870130 6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-23-1](/img/structure/B2870130.png)

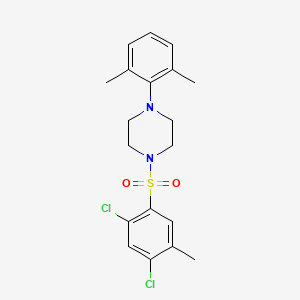

6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is a novel chemical compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . This suggests that “this compound” may also undergo similar chemical reactions.Applications De Recherche Scientifique

Anti-Inflammatory Properties A study by Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidines, closely related to your compound, and identified anti-inflammatory properties in these compounds. Notably, they found that certain modifications in the structure resulted in anti-inflammatory effects without ulcerogenic activity, highlighting their potential for safer therapeutic applications (Auzzi et al., 1983).

Antibacterial Activity Research conducted by Lahmidi et al. (2019) and Abu‐Hashem et al. (2017) involved derivatives of the triazolopyrimidine ring, similar to your compound, and showed that these derivatives exhibited significant antibacterial activity. This indicates the potential of triazolopyrimidine derivatives in combating bacterial infections (Lahmidi et al., 2019); (Abu‐Hashem et al., 2017).

Supramolecular Chemistry Fonari et al. (2004) explored pyrimidine derivatives, including those with triazolopyrimidine structure, in the context of supramolecular chemistry. They synthesized novel compounds and analyzed their ability to form hydrogen-bonded supramolecular assemblies, which can be crucial in the development of new materials and nanotechnology applications (Fonari et al., 2004).

Antiviral and Antitumor Activity Studies by Petrie et al. (1985) and Habib et al. (2007) on compounds structurally related to your query have shown significant activity against viruses and tumor cells. These findings suggest the potential of these compounds in developing new treatments for viral infections and cancer (Petrie et al., 1985); (Habib et al., 2007).

Cognitive Impairment Treatment Li et al. (2016) conducted research on a set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally related to your compound, and identified them as potent inhibitors of phosphodiesterase 1 (PDE1). This suggests their potential use in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Propriétés

IUPAC Name |

6-[(4-methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-13-7-9-14(10-8-13)11-22-12-19-17-16(18(22)24)20-21-23(17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQIMPDGMMIMPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)

![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)

![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)

![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2870065.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870068.png)